

Solid-Phase Extraction of Penicillic Acid: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Penillic acid	
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Introduction: Penicillic acid (PA) is a mycotoxin produced by various species of Penicillium and Aspergillus fungi.[1][2] These fungi are common contaminants of fruits, cereals, and animal feed, leading to the potential presence of penicillic acid in the food chain.[1][2] Due to its mutagenic and carcinogenic properties, the monitoring of penicillic acid levels in food and agricultural products is crucial for public health and safety.[1] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of penicillic acid from complex sample matrices prior to chromatographic analysis.[3][4][5] This document provides detailed application notes and protocols for the solid-phase extraction of penicillic acid.

Principle of Solid-Phase Extraction

Solid-phase extraction is a separation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.[3] The technique involves partitioning between a liquid (sample matrix or solvent with analytes) and a solid (sorbent) phase.[3] A typical SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.[3][4] The selection of the appropriate SPE sorbent and solvents is critical for achieving high recovery and a clean extract.

Commonly Used SPE Sorbents for Penicillic Acid



The choice of sorbent depends on the properties of penicillic acid and the sample matrix. For penicillic acid, which is a polar organic acid, reversed-phase and mixed-mode sorbents are commonly employed.

- Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a universal polymeric reversed-phase sorbent that is effective for a wide range of acidic, basic, and neutral compounds.[6][7][8] Its water-wettable nature ensures high retention and recovery even if the sorbent runs dry.[8]
- C18 (Octadecylsilane): A silica-based reversed-phase sorbent that retains non-polar compounds through strong hydrophobic interactions.[9][10] It is widely used for the extraction of various organic compounds from aqueous matrices.[9][11]

Quantitative Data Summary

The following table summarizes the performance of different SPE methods for the determination of penicillic acid in various matrices.



Matrix	SPE Sorbent	Analytical Method	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantific ation (LOQ) (µg/kg)	Referenc e
Cereals	Mixed Cation Exchange	GC-MS/MS	85.4 - 108.9	Not Reported	10.0	[1]
Fruits (various)	MWCNTs, PSA, C18 (in QuEChER S)	HPLC- MS/MS	72.9 - 102.2	1.3 - 7.9	Not Reported	[2]
Porcine Muscle	Agilent SampliQ OPT (Mixed- Mode Polymer)	HPLC- MS/MS	43.6 - 105.7	Not Reported	Not Reported	[12][13]
Grape Wine	Not Specified	GC-MS/MS	76.5 - 93.4	< 5.4	2.0	[1]

Experimental Protocols

Protocol 1: General Purpose SPE using Oasis HLB Cartridges

This protocol is a general method for the extraction of penicillic acid from liquid samples such as fruit juices.

Materials:

- Oasis HLB SPE Cartridges
- Methanol (HPLC grade)



- Water (HPLC grade)
- Formic acid
- Acetonitrile (HPLC grade)
- Sample extract (e.g., fruit juice diluted with water)
- SPE manifold

Procedure:

- Conditioning: Pass 5 mL of methanol through the Oasis HLB cartridge.
- Equilibration: Pass 5 mL of water through the cartridge. Do not allow the sorbent to dry.
- Sample Loading: Load the sample extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
- Elution: Elute the penicillic acid from the cartridge with 5 mL of acetonitrile.
- Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for chromatographic analysis.

Protocol 2: SPE of Penicillins from Meat using a Mixed-Mode Polymer Cartridge

This protocol is adapted for the extraction of penicillin-class antibiotics, which have structural similarities to penicillic acid, from a complex matrix like porcine muscle.[12][13]

Materials:

- Agilent SampliQ OPT SPE Cartridge (or equivalent mixed-mode polymer)
- Acetonitrile/water (15:2 v/v)



- 0.1% Formic acid in water
- pH 8.5 Potassium phosphate buffer
- Acetonitrile (HPLC grade)
- Homogenizer
- Centrifuge
- SPE manifold

Procedure:

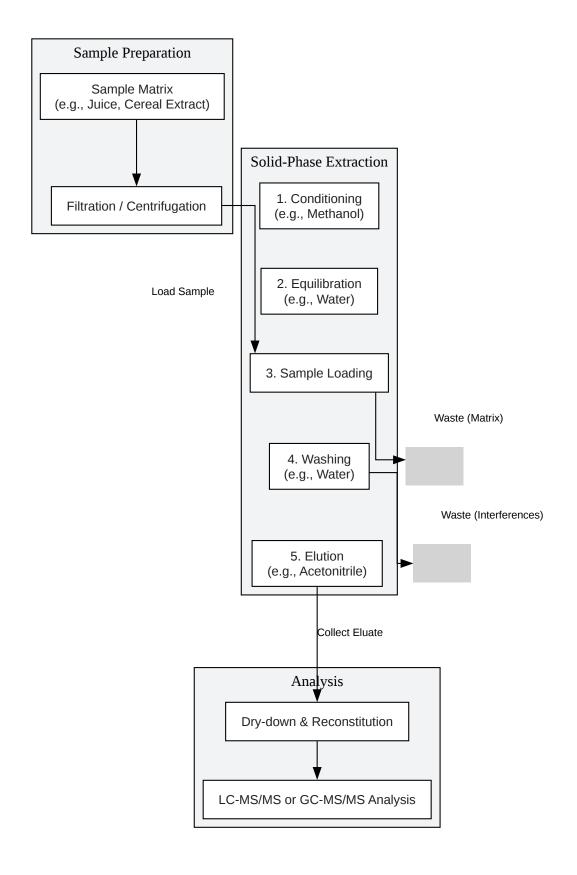
- Sample Preparation:
 - Weigh 5 g of homogenized tissue into a centrifuge tube.
 - Add 15 mL of acetonitrile/water (15:2) and homogenize.[13]
 - Centrifuge and collect the supernatant.
 - Repeat the extraction twice more with 10 mL of the extraction solvent.[12]
 - Combine the supernatants and evaporate the acetonitrile.[12]
 - Adjust the final volume to 20 mL with pH 8.5 phosphate buffer and filter.[12]
- SPE Cleanup:
 - Conditioning and Equilibration: Condition and equilibrate the SampliQ OPT cartridge according to the manufacturer's instructions (typically with methanol followed by water).
 - Sample Loading: Load 10 mL of the filtered extract onto the cartridge.[12]
 - Washing: Wash the cartridge with 0.1% formic acid in water, followed by pH 8.5 potassium phosphate buffer.[12]
 - Elution: Elute the analytes with 3 mL of acetonitrile.[12]



- Final Processing:
 - Filter the eluate through a 0.45 μm syringe filter.[12]
 - Evaporate the eluate to dryness under nitrogen.[12]
 - Reconstitute the residue in 1.0 mL of the mobile phase.[12]

Visualizations

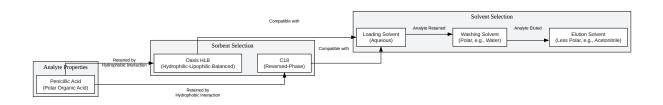




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Caption: General workflow for solid-phase extraction of penicillic acid.





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